molecular formula C5H11NO2 B3021742 (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol CAS No. 1309081-53-5

(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol

Cat. No. B3021742
M. Wt: 117.15
InChI Key: PBQHDTRHGNGTLZ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and types of chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for these reactions and the products they form .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Organic Synthesis : This compound can be used as a building block in the synthesis of complex organic molecules . The specific methods of application would depend on the nature of the synthesis and the other reagents used.

  • Pharmaceuticals : It might be used in the synthesis of pharmaceuticals . The methods of application would involve various organic synthesis techniques and would depend on the specific drug being synthesized.

  • Agrochemicals : This compound could potentially be used in the synthesis of agrochemicals . The methods of application would involve various organic synthesis techniques and would depend on the specific agrochemical being synthesized.

  • Biologically Active Compounds : It could be used in the synthesis of other biologically active compounds . The methods of application would involve various organic synthesis techniques and would depend on the specific compound being synthesized.

  • Chemical Research : This compound could be used in various chemical research applications . The methods of application would depend on the specific research project.

  • Material Science : It could potentially be used in the synthesis of materials for various applications . The methods of application would involve various synthesis techniques and would depend on the specific material being synthesized.

  • Medicinal Chemistry : This compound could be used as a building block in the synthesis of complex molecules for drug discovery . The specific methods of application would depend on the nature of the synthesis and the other reagents used.

  • Material Science : It could potentially be used in the synthesis of materials for various applications . The methods of application would involve various synthesis techniques and would depend on the specific material being synthesized.

  • Biochemistry : This compound could be used in biochemical research, such as the study of enzyme reactions . The methods of application would depend on the specific research project.

  • Pharmaceuticals : It might be used in the synthesis of pharmaceuticals . The methods of application would involve various organic synthesis techniques and would depend on the specific drug being synthesized.

  • Agrochemicals : This compound could potentially be used in the synthesis of agrochemicals . The methods of application would involve various organic synthesis techniques and would depend on the specific agrochemical being synthesized.

  • Biologically Active Compounds : It could be used in the synthesis of other biologically active compounds . The methods of application would involve various organic synthesis techniques and would depend on the specific compound being synthesized.

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

properties

IUPAC Name

(3S,4R)-4-aminooxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol
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(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol
Reactant of Route 6
(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol

Citations

For This Compound
1
Citations
JCC Dallagnol, E Khajehali… - Journal of Medicinal …, 2018 - ACS Publications
Targeting allosteric sites at M 1 muscarinic acetylcholine receptors is a promising strategy for the treatment of Alzheimer’s disease. Positive allosteric modulators not only may potentiate …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk

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